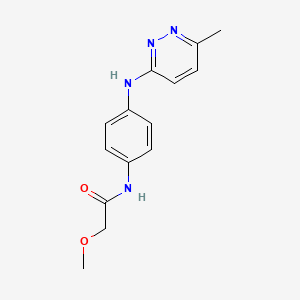

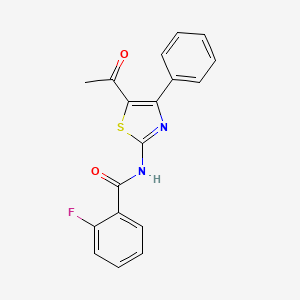

![molecular formula C16H25NO3S B2657028 [1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate CAS No. 1280953-73-2](/img/structure/B2657028.png)

[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 2-{[(oxan-2-yl)methyl]sulfanyl}acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol is a related compound with a molecular weight of 139.2 . It is a liquid at room temperature .

Synthesis Analysis

While specific synthesis information for your compound is not available, a related compound, methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate, can be prepared by N-alkylation of methyl indole-5-carboxylate with propargyl bromide in toluene / 50% sodium hydroxide under phase-transfer catalysis .Chemical Reactions Analysis

For the compound 1-(prop-2-yn-1-yl)pyrrolidine, it has been noted that it can be used in Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis

The compound [1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanol has a molecular weight of 139.2 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of Pyrrolidinyl Sulfanyl Acetate Derivatives : A method for synthesizing 2-[(5-amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters was developed, demonstrating a one-pot reaction of lithiated propargylamines with isothiocyanates followed by sequential treatment with t-BuOK–DMSO and alkyl 2-bromoacetates. This process highlights the chemical versatility of pyrrolidinyl and sulfanyl groups in synthesizing complex molecules (Tarasova et al., 2019).

Catalytic and Binding Applications

- Catalysis and Binding : The study on nonanuclear Ni(II) clusters from a pyridyl-alcohol ligand indicates the potential of pyrrolidinyl and sulfanyl-containing compounds in forming complex coordination clusters with specific catalytic and magnetic properties (Massard et al., 2014).

Advanced Material Synthesis

- Preparation of Vinylogous Sulfonamides : Research on the condensation between 1-alkylpyrrolidine-2-thiones and ethyl [(4-methylphenyl)sulfonyl]acetate showcases the synthesis of beta-sulfonyl enamines, indicating the role of pyrrolidinyl sulfanyl compounds in advanced material synthesis, particularly for scaffolds in alkaloid synthesis (Michael et al., 2004).

Electronic and Optical Materials

- Synthesis of Conjugated Compounds : A study on the synthesis of compounds by esterification, hydrazidation, cyclization, and substitution processes, utilizing structures similar to the queried compound, demonstrates the potential for creating materials with good fluorescence intensity, relevant for electronic and optical applications (Yiming et al., 2013).

Catalysis and Ionic Liquids

- Nicotinum Methane Sulfonate (NMS) as Catalyst : Nicotinium methane sulfonate, derived from nicotine, serves as a bio-renewable ionic liquid and bi-functional catalyst for synthesizing 2-amino-3-cyano pyridines, demonstrating the catalytic versatility of nitrogen and sulfur-containing compounds in organic synthesis (Tamaddon & Azadi, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

(1-prop-2-ynylpyrrolidin-2-yl)methyl 2-(oxan-2-ylmethylsulfanyl)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3S/c1-2-8-17-9-5-6-14(17)11-20-16(18)13-21-12-15-7-3-4-10-19-15/h1,14-15H,3-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOAHZNEZPALRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCC1COC(=O)CSCC2CCCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

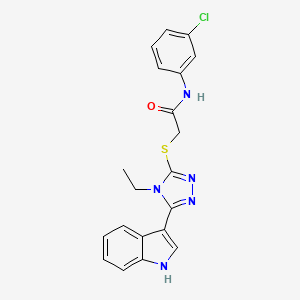

amino}methyl)imidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B2656945.png)

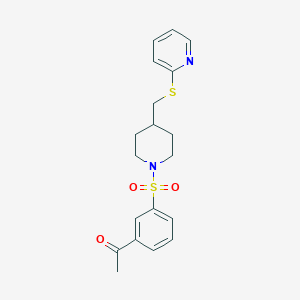

![Ethyl {[2-(4-bromophenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate](/img/structure/B2656946.png)

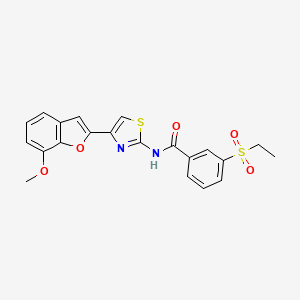

![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]prop-2-enamide](/img/structure/B2656957.png)

![2-[(2,4-Difluorophenyl)formamido]acetic acid](/img/structure/B2656958.png)

![N-(2-(6-((3,4-dimethoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2656964.png)

![2-[3-(2-fluorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2656967.png)